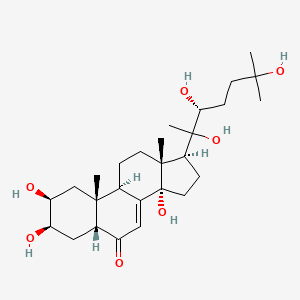

Hydroxyecdysone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26?,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDFYOWSKOHCCO-KHQAIKDHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2C(C)([C@@H](CCC(C)(C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301156827 | |

| Record name | Cholest-7-en-6-one, 2,3,14,20,22,25-hexahydroxy-, (2β,3β,5β,20ξ,22R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7703-93-7 | |

| Record name | Cholest-7-en-6-one, 2,3,14,20,22,25-hexahydroxy-, (2β,3β,5β,20ξ,22R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7703-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-7-en-6-one, 2,3,14,20,22,25-hexahydroxy-, (2β,3β,5β,20ξ,22R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 20-Hydroxyecdysone Action in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The steroid hormone 20-hydroxyecdysone (20E) is the principal regulator of key developmental transitions in insects, including molting and metamorphosis.[1][2] Its intricate mechanism of action, centered around a heterodimeric nuclear receptor complex, initiates a hierarchical cascade of gene expression that orchestrates profound physiological and morphological changes.[3][4] Understanding this signaling pathway at a molecular level is not only fundamental to developmental biology but also presents significant opportunities for the development of targeted and species-selective insecticides. This technical guide provides a comprehensive overview of the core 20E signaling pathway, detailed methodologies for its investigation, and a compilation of key quantitative data to support research and development in this field.

The Canonical 20-Hydroxyecdysone Signaling Pathway

The primary mechanism of 20E action is initiated upon its entry into a target cell, where it binds to a heterodimeric nuclear receptor. This receptor is composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR).[5] In the absence of its ligand, the EcR/USP complex can act as a transcriptional repressor. The binding of 20E to the ligand-binding domain of EcR induces a conformational change in the receptor complex, leading to its activation.[4]

This activated ligand-receptor complex then binds with high affinity to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[4] This binding event triggers a transcriptional cascade, commencing with the activation of a small cohort of "early" genes, which are themselves transcription factors.[3][4] These primary response genes, including the Broad-Complex (Br-C), E74, and E75, subsequently regulate a much larger set of "late" genes.[2][3] The protein products of these late genes are directly responsible for executing the complex cellular processes of metamorphosis, such as the apoptosis of larval tissues and the proliferation and differentiation of adult structures.[5]

The activity of the 20E signaling pathway is also modulated by other hormonal cues, most notably juvenile hormone (JH), which generally acts to maintain the larval state by repressing the expression of key 20E-responsive genes.[2][5]

Non-Canonical 20-Hydroxyecdysone Signaling

Recent research has uncovered non-genomic or non-canonical signaling pathways for 20E. Evidence suggests that 20E can bind to a G-protein coupled receptor, DopEcR, on the cell membrane, initiating a rapid intracellular signaling cascade involving second messengers like calcium ions (Ca2+) and cyclic AMP (cAMP).[6][7] This non-canonical pathway can influence the canonical nuclear receptor pathway, for instance, by promoting the phosphorylation of components of the transcription machinery.[6][7] Furthermore, 20E has been shown to regulate the alternative splicing of certain transcripts, such as vitellogenin in mosquitoes, in a manner independent of direct transcriptional activation, a process termed regulated unproductive splicing and translation (RUST).[3]

Quantitative Data in 20-Hydroxyecdysone Signaling

The precise regulation of developmental timing and execution of metamorphic events are dependent on the concentration of 20E and the binding affinities of the signaling components. The following tables summarize key quantitative data from the literature to provide a comparative reference for researchers.

Table 1: Binding Affinities (Kd) of Ecdysteroids to the EcR/USP Complex

| Ligand | Insect Species | Receptor Source | Kd (nM) | Reference |

| Ponasterone A | Drosophila melanogaster | In vitro translated EcR/USP | 0.9 | [1][6] |

| Ponasterone A | Bombyx mori | In vitro translated EcR/USP | 1.1 | [1][6][8] |

| 20-Hydroxyecdysone | Helicoverpa armigera | Isolated DopEcR (membrane receptor) | 17.98 | [6] |

| [³H]Ponasterone A | Bombyx mori | Anterior silk gland membranes (putative mEcR) | 17.3 | [1] |

Table 2: Dose-Response (EC50) Values of Ecdysteroids in Reporter Gene Assays

| Compound | Cell Line | Reporter System | EC50 (nM) | Reference |

| Dexamethasone (agonist) | GR-UAS-bla HEK 293T | Glucocorticoid Receptor Reporter | - | [9] |

| Budesonide (agonist) | GR-UAS-bla HEK 293T | Glucocorticoid Receptor Reporter | 0.07 | [9] |

| Betamethasone (agonist) | GR-UAS-bla HEK 293T | Glucocorticoid Receptor Reporter | 3.1 | [9] |

| Cortisol (agonist) | GR-UAS-bla HEK 293T | Glucocorticoid Receptor Reporter | 44 | [9] |

| Mifepristone (RU486) (antagonist) | GR-UAS-bla HEK 293T | Glucocorticoid Receptor Reporter | 0.16 (IC50) | [9] |

Table 3: Fold Change in Gene Expression in Response to 20-Hydroxyecdysone

| Gene | Insect Species / Cell Line | Treatment | Fold Change | Method | Reference |

| E74B | Drosophila melanogaster (late prepupae) | rbp⁵ mutant (BR-C mutation) | High accumulation | Northern Blot | [2] |

| E75A | Drosophila melanogaster (late prepupae) | l(1)2Bc¹ mutant (BR-C mutation) | Significantly lower | Northern Blot | [2] |

| BR-C | Drosophila melanogaster (late prepupae) | l(1)2Bc¹ mutant (BR-C mutation) | Significantly lower | Northern Blot | [2] |

| Multiple Genes | Drosophila melanogaster (larval organs) | 20E (6 hours) | >1.5-fold for 555 genes | Microarray | [3] |

| Multiple Genes | Helicoverpa armigera (diapausing pupae) | 20E injection (24 hours) | 1315 upregulated, 1521 downregulated | RNA-Seq | [1] |

Experimental Protocols

Investigating the 20E signaling cascade requires a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA) for EcR/USP-EcRE Binding

This assay is used to detect the in vitro interaction between the EcR/USP heterodimer and a putative EcRE DNA sequence.

Materials:

-

Purified recombinant EcR and USP proteins

-

Double-stranded DNA probe containing the putative EcRE, labeled with biotin or a fluorescent dye

-

Unlabeled ("cold") competitor DNA probe with the same sequence

-

Non-specific competitor DNA (e.g., poly(dI-dC))

-

5x Binding Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM KCl, 25 mM MgCl₂, 5 mM EDTA, 50% glycerol, 5 mM DTT

-

Native polyacrylamide gel (5%) in 0.5x TBE buffer

-

0.5x TBE running buffer

-

Loading dye (6x): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol

Procedure:

-

Binding Reaction Setup: In a final volume of 20 µL, combine the following on ice:

-

4 µL 5x Binding Buffer

-

1 µL poly(dI-dC) (1 µg/µL)

-

Purified EcR and USP proteins (empirically determined optimal concentrations)

-

For competition assays, add a 50-100 fold molar excess of unlabeled competitor probe.

-

Add sterile water to a final volume of 19 µL.

-

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

-

Probe Addition: Add 1 µL of the labeled DNA probe (final concentration ~5 nM) to each reaction and incubate for another 20 minutes at room temperature.

-

Electrophoresis:

-

Pre-run the native polyacrylamide gel in 0.5x TBE buffer at 100-150V for 30-60 minutes at 4°C.

-

Add 4 µL of 6x loading dye to each binding reaction.

-

Load the samples onto the gel.

-

Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated an appropriate distance.

-

-

Detection:

-

For biotinylated probes, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

-

For fluorescently labeled probes, visualize the gel directly using an appropriate imaging system.

-

A "shifted" band, which migrates slower than the free probe, indicates the formation of the EcR/USP/EcRE complex.

-

Luciferase Reporter Assay for 20E-Mediated Gene Activation

This assay quantifies the transcriptional activity of a promoter containing an EcRE in response to 20E in cultured insect cells.

Materials:

-

Insect cell line (e.g., Drosophila S2 or Spodoptera frugiperda Sf9 cells)

-

Reporter plasmid: containing a Firefly luciferase gene downstream of a promoter with one or more copies of an EcRE.

-

Expression plasmids for EcR and USP (if the cell line does not endogenously express them at sufficient levels).

-

Control plasmid: expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

20-Hydroxyecdysone (20E) stock solution.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the insect cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare the transfection mixture according to the manufacturer's protocol, combining the reporter plasmid, EcR and USP expression plasmids (if needed), and the Renilla control plasmid with the transfection reagent in serum-free medium.

-

Add the transfection mixture to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with complete culture medium.

-

-

Hormone Treatment: 24 hours post-transfection, treat the cells with varying concentrations of 20E or an equivalent volume of vehicle (e.g., ethanol or DMSO) as a control.

-

Cell Lysis: 24-48 hours after hormone treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Measure Firefly luciferase activity according to the assay kit instructions.

-

Subsequently, measure Renilla luciferase activity in the same well.

-

-

Data Analysis:

-

Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of 20E-treated cells by that of the vehicle-treated control cells.

-

RNA Sequencing (RNA-Seq) for Global Gene Expression Analysis

This protocol outlines the general workflow for analyzing the transcriptomic response to 20E.

Procedure:

-

Experimental Treatment: Culture insect cells or tissues and treat with a specific concentration of 20E or a vehicle control for a defined period.

-

RNA Extraction:

-

Harvest the cells or tissues and extract total RNA using a suitable kit or method (e.g., Trizol-based extraction).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

-

-

Library Preparation:

-

Enrich for mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA).

-

Fragment the mRNA and synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

Assess the quality and quantity of the final library.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

-

Alignment: Align the trimmed reads to the reference genome of the insect species using a splice-aware aligner like HISAT2 or STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the 20E-treated and control samples. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

-

Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Canonical and non-canonical 20-hydroxyecdysone signaling pathways.

Experimental Workflows

Caption: Key experimental workflows for studying 20E signaling.

Conclusion

The 20-hydroxyecdysone signaling cascade is a cornerstone of insect developmental biology.[5] A thorough understanding of its components, regulatory mechanisms, and the experimental tools used to study it is crucial for both fundamental research and applied entomology. This technical guide provides a comprehensive resource for professionals in the field, offering a detailed overview of the pathway, key quantitative data for modeling and experimental design, and robust protocols for its investigation. The continued exploration of both canonical and non-canonical 20E signaling pathways will undoubtedly uncover further complexities and provide novel avenues for the development of next-generation insect control strategies.

References

- 1. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. The genomic response to 20-hydroxyecdysone at the onset of Drosophila metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]

- 6. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]

- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. gene-quantification.de [gene-quantification.de]

An In-depth Technical Guide to the Biosynthesis and Metabolic Pathways of Ecdysteroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysteroids are a class of steroid hormones that play a pivotal role in the developmental processes of arthropods, most notably in molting (ecdysis) and metamorphosis. The primary active ecdysteroid in most insects is 20-hydroxyecdysone (20E), which is synthesized from dietary cholesterol through a series of enzymatic reactions. The precise regulation of ecdysteroid titers is critical for normal development, making the biosynthetic and metabolic pathways of these hormones a key area of research for developing novel insecticides and for understanding fundamental aspects of animal physiology. This guide provides a comprehensive overview of the core pathways of ecdysteroid biosynthesis and metabolism, details key experimental methodologies, and presents quantitative data for researchers in the field.

Ecdysteroid Biosynthesis: From Cholesterol to Active Hormone

The biosynthesis of ecdysone, the precursor to the more active 20E, primarily occurs in the prothoracic glands (PG) of insects.[1][2] This intricate process involves a series of hydroxylation and oxidation steps catalyzed by a group of cytochrome P450 enzymes collectively known as the "Halloween genes."[2][3]

The biosynthetic pathway can be broadly divided into several stages:

-

Initial Conversion of Cholesterol: Insects are incapable of synthesizing cholesterol de novo and must obtain it from their diet. The first committed step in ecdysteroid biosynthesis is the conversion of cholesterol to 7-dehydrocholesterol (7dC).[1]

-

The "Black Box": The subsequent conversion of 7dC to the intermediate 5β-ketodiol involves a series of reactions that are not yet fully elucidated and are often referred to as the "black box."[2]

-

Terminal Hydroxylations: A series of sequential hydroxylations, catalyzed by the Halloween gene products, converts 5β-ketodiol into ecdysone. These enzymes include Phantom (Phm), Disembodied (Dib), and Shadow (Sad).[2]

-

Activation to 20-Hydroxyecdysone: Ecdysone is released from the prothoracic glands into the hemolymph and is then converted to the more biologically active 20-hydroxyecdysone in peripheral tissues such as the fat body and midgut.[1] This final hydroxylation step is catalyzed by the enzyme ecdysone 20-monooxygenase, encoded by the shade (shd) gene.[1]

Diagram of the Ecdysteroid Biosynthesis Pathway

Caption: Overview of the ecdysteroid biosynthesis pathway.

Regulation of Ecdysteroid Biosynthesis

The synthesis of ecdysteroids is tightly regulated by neuropeptides and hormones to ensure that molting and metamorphosis occur at the appropriate developmental times.

Prothoracicotropic Hormone (PTTH) Signaling

The primary stimulator of ecdysone synthesis is the prothoracicotropic hormone (PTTH), a neuropeptide released from the brain.[4] PTTH binds to its receptor, Torso (a receptor tyrosine kinase), on the surface of prothoracic gland cells.[4][5] This binding event initiates a downstream signaling cascade, primarily involving the Ras/Raf/MAPK (ERK) pathway, which ultimately leads to an increase in the expression of the Halloween genes and subsequent ecdysone production.[4][5][6]

Diagram of the PTTH Signaling Pathway

Caption: The PTTH signaling cascade in the prothoracic gland.

Insulin Signaling Pathway

Nutritional status, communicated through the insulin signaling pathway, also plays a crucial role in regulating ecdysteroid biosynthesis. Adequate nutrition leads to the activation of the insulin/insulin-like growth factor signaling (IIS) pathway, which promotes the growth of the prothoracic glands and stimulates ecdysone synthesis. This pathway ensures that developmental transitions are coupled with the attainment of a critical weight.

Metabolic Inactivation of Ecdysteroids

To ensure precise temporal control of their action, ecdysteroids are rapidly metabolized and inactivated once they have elicited their biological response. The primary routes of inactivation include conjugation and oxidation.

Conjugation: Ecdysteroids can be rendered more polar and readily excretable by conjugation with sugars (glycosylation) or phosphates (phosphorylation).

-

Glycosylation: Ecdysteroid UDP-glucosyltransferases (EGTs) catalyze the transfer of a glucose moiety from UDP-glucose to a hydroxyl group on the ecdysteroid molecule.[7][8]

-

Phosphorylation: Ecdysteroid kinases can add a phosphate group, often at the C-22 position, to form inactive ecdysteroid-22-phosphates.[9][10][11][12][13] These conjugates can also serve as storage forms that can be reactivated by phosphatases.[11]

Oxidation and Epimerization: Ecdysteroids can undergo oxidation at various positions, leading to the formation of less active or inactive metabolites. A common pathway involves the formation of 3-dehydroecdysteroids, which can then be converted to 3-epiecdysteroids.[9][14] Another significant inactivation pathway is the conversion of ecdysteroids to ecdysonoic acids through oxidation of the C-26 hydroxyl group.[15]

Diagram of Ecdysteroid Metabolic Pathways

Caption: Major pathways of ecdysteroid inactivation.

Quantitative Data on Ecdysteroid Biosynthesis and Metabolism

The following tables summarize key quantitative data related to ecdysteroid biosynthesis and metabolism.

Table 1: Kinetic Properties of Key Enzymes

| Enzyme | Substrate | Km | Ki | kcat/Km | Organism | Reference |

| Ecdysone 20-monooxygenase | Ecdysone | 1.60 x 10⁻⁷ M | 2.72 x 10⁻⁵ M (20E) | - | Manduca sexta | [16] |

| Baculovirus EGT | Ecdysone | - | - | 7101.1 | Autographa californica nucleopolyhedrovirus | [7] |

| Baculovirus EGT | 20-Hydroxyecdysone | - | - | 31.6 | Autographa californica nucleopolyhedrovirus | [7] |

| Baculovirus EGT | UDP-glucose | - | - | 902.1 | Autographa californica nucleopolyhedrovirus | [7] |

| Baculovirus EGT | UDP-galactose | - | - | 1790.8 | Autographa californica nucleopolyhedrovirus | [7] |

Table 2: Ecdysteroid Titers During Development

| Organism | Developmental Stage | Ecdysteroid | Titer | Reference |

| Drosophila melanogaster | 3rd Instar Larva (8 hr post-ecdysis) | 20-Hydroxyecdysone | ~20 pg/mg | [17] |

| Drosophila melanogaster | 3rd Instar Larva (20 hr post-ecdysis) | 20-Hydroxyecdysone | ~30 pg/mg | [17] |

| Drosophila melanogaster | 3rd Instar Larva (28 hr post-ecdysis) | 20-Hydroxyecdysone | ~40 pg/mg | [17] |

| Drosophila melanogaster | White Prepupa | 20-Hydroxyecdysone | ~250 pg/mg | [17] |

| Aedes aegypti | Pupae (male) | Ecdysteroids | Peak earlier and higher than females | [18] |

| Emerita asiatica | Embryonated eggs (Stage I) | Total Ecdysteroids | 6.5 ng/g | [19] |

| Emerita asiatica | Embryonated eggs (later stage) | Total Ecdysteroids | 15.2 ng/g | [19] |

Experimental Protocols

In Vitro Prothoracic Gland (PG) Assay for Ecdysteroid Synthesis

This assay measures the ability of isolated PGs to synthesize and secrete ecdysone, and can be used to assess the effects of stimulators (like PTTH) or inhibitors.[20][21]

Methodology:

-

Gland Dissection: Dissect PGs from the desired larval or pupal stage in a suitable insect saline.[21]

-

Incubation: Incubate individual or pairs of glands in a small volume of culture medium (e.g., Grace's medium) in a multi-well plate.[21] For studying the effect of a substance, one gland from an animal can serve as a control while the contralateral gland is the test gland.[20]

-

Stimulation/Inhibition: Add the test substance (e.g., PTTH extract, synthetic hormone, or inhibitor) to the incubation medium of the test glands.

-

Time Course: Incubate the glands for a defined period (e.g., 2-6 hours).[22] Aliquots of the medium can be collected at different time points to determine a time course of synthesis.[21]

-

Ecdysteroid Extraction: At the end of the incubation, collect the medium and extract the ecdysteroids using an organic solvent like methanol.[21]

-

Quantification: Quantify the amount of ecdysone secreted into the medium using a sensitive method such as radioimmunoassay (RIA) or an enzyme immunoassay (EIA).[20][21]

Diagram of the In Vitro Prothoracic Gland Assay Workflow

Caption: Workflow for the in vitro prothoracic gland assay.

Ecdysone 20-Monooxygenase (E20M) Radioenzymological Assay

This assay measures the activity of the enzyme that converts ecdysone to 20-hydroxyecdysone.[16][23]

Methodology:

-

Tissue Homogenization: Homogenize the tissue of interest (e.g., fat body, midgut) in a suitable buffer.

-

Incubation Mixture: Prepare an incubation mixture containing the tissue homogenate, a radiolabeled ecdysone substrate (e.g., [³H]ecdysone), and necessary cofactors such as NADPH.[23]

-

Enzyme Reaction: Initiate the reaction by adding the substrate and incubate at an optimal temperature (e.g., 30°C) for a specific duration.[16][23]

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent like methanol and extract the ecdysteroids.

-

Separation of Substrate and Product: Separate the radiolabeled ecdysone (substrate) from the newly formed radiolabeled 20-hydroxyecdysone (product) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radioactivity in the substrate and product fractions using liquid scintillation counting to determine the enzyme activity.

Quantification of Ecdysteroids by HPLC-MS/MS

This is a highly sensitive and specific method for identifying and quantifying various ecdysteroids in biological samples.[24][25][26][27]

Methodology:

-

Sample Collection and Extraction: Collect hemolymph or whole-body samples and extract the ecdysteroids using a solvent such as methanol.[24][28]

-

Derivatization (Optional but Recommended for High Sensitivity): To enhance detectability, ecdysteroids can be derivatized, for example, by conversion to their 14,15-anhydrooximes.[24]

-

Purification: Purify the extracted and derivatized ecdysteroids using solid-phase extraction (SPE).[24]

-

LC Separation: Separate the different ecdysteroids in the purified sample using reverse-phase high-performance liquid chromatography (HPLC) with a suitable mobile phase gradient.[27]

-

MS/MS Detection: Detect and quantify the eluting ecdysteroids using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of a specific ecdysteroid and monitoring for a specific product ion, which provides high specificity.

-

Quantification: Create a standard curve using known concentrations of ecdysteroid standards to quantify the amount of each ecdysteroid in the sample.

Conclusion

The biosynthesis and metabolic pathways of ecdysteroids are complex and tightly regulated processes that are fundamental to insect development. A thorough understanding of these pathways, from the initial conversion of cholesterol to the final inactivation of the active hormone, is essential for both basic research and the development of novel pest management strategies. The methodologies and quantitative data presented in this guide provide a valuable resource for researchers working to unravel the intricacies of ecdysteroid biology and to leverage this knowledge for practical applications. The continued exploration of these pathways, particularly the "black box" of intermediate steps and the diverse regulatory networks, promises to yield further insights into the fascinating world of insect endocrinology.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genes of the Ecdysone Biosynthesis Pathway Are Regulated by the dATAC Histone Acetyltransferase Complex in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The insect neuropeptide PTTH activates receptor tyrosine kinase torso to initiate metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sdbonline.org [sdbonline.org]

- 7. Purification and kinetic analysis of a baculovirus ecdysteroid UDP-glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Enzymes of ecdysteroid transformation and inactivation in the midgut of the cotton leafworm, Spodoptera littoralis: properties and developmental profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphoconjugation and dephosphorylation reactions of steroid hormone in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic characterization of candidate ecdysteroid kinases in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of ecdysteroid 22-kinase in the accumulation of ecdysteroids in ovary of silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. eje.cz [eje.cz]

- 16. Ecdysone 20-monooxygenase: characterization of an insect cytochrome p-450 dependent steroid hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discrete Pulses of Molting Hormone, 20-Hydroxyecdysone, During Late Larval Development of Drosophila melanogaster: Correlations With Changes in Gene Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro activation of insect prothoracic glands by the prothoracicotropic hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. researchtrends.net [researchtrends.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Ecdysone Quantification from Whole Body Samples of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Anabolic Secret: A Technical Guide to Plant-Derived 20-Hydroxyecdysone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural plant sources of 20-hydroxyecdysone (20E), a phytoecdysteroid of significant interest for its potential anabolic, adaptogenic, and therapeutic properties. This document summarizes the current scientific knowledge on high-yielding plant species, presents quantitative data on 20E concentrations, details established experimental protocols for its extraction and analysis, and visualizes key biological and experimental processes.

Prominent Plant Sources of 20-Hydroxyecdysone

20-Hydroxyecdysone is distributed across various plant families, where it is believed to serve as a defense mechanism against insect herbivores.[1] For the purposes of research and potential commercial extraction, several plant genera have been identified as particularly rich sources. These include, but are not limited to, Cyanotis, Pfaffia, Silene, Spinacia, and Chenopodium.

Quantitative Analysis of 20-Hydroxyecdysone in Plant Matter

The concentration of 20-hydroxyecdysone varies significantly between plant species, cultivars, and even the specific part of the plant being analyzed. The following table summarizes quantitative data from various studies to provide a comparative overview of 20E content in notable plant sources.

| Plant Species | Family | Plant Part | 20-Hydroxyecdysone Concentration (% of Dry Weight) | Reference(s) |

| Cyanotis arachnoidea | Commelinaceae | Whole Plant | up to 4-5% | [2] |

| Pfaffia glomerata | Amaranthaceae | Roots | 0.64% - 0.66% | [3][4] |

| Pfaffia glomerata | Amaranthaceae | Flowers | 0.82% | [4][5] |

| Pfaffia glomerata | Amaranthaceae | Leaves | 0.60% | [4][5] |

| Pfaffia glomerata | Amaranthaceae | Stems | 0.24% | [4][5] |

| Silene praemixta | Caryophyllaceae | Aerial Parts | 0.27% | [6][7][8] |

| Silene viridiflora | Caryophyllaceae | Aerial Parts | 0.35% | [6][7][8] |

| Silene linicola | Caryophyllaceae | Aerial Parts | 0.367% | [6][8] |

| Ajuga chamaecistus ssp. tomentella | Lamiaceae | Aerial Parts | 0.46% | [9][10] |

| Rhaponticum carthamoides | Asteraceae | Plant | up to 1.5% | [2] |

| Eupatorium fortunei | Asteraceae | Not Specified | 0.245% | [11] |

| Chenopodium quinoa (Red) | Amaranthaceae | Seeds | 0.0259% | [2] |

| Chenopodium quinoa (White) | Amaranthaceae | Seeds | 0.031% | [2] |

| Chenopodium quinoa | Amaranthaceae | Seeds | up to 491 µg/g (approx. 0.049%) | [12][13] |

| Spinacia oleracea | Amaranthaceae | Leaves (Dry Mass) | 252 - 455 µg/g (approx. 0.025% - 0.046%) | [2] |

| Spinacia oleracea | Amaranthaceae | Leaves | 9.3 - 27.0 µg/g | [14][15] |

Experimental Protocols

Extraction of 20-Hydroxyecdysone

3.1.1. Ultrasound-Assisted Extraction (UAE) from Serratula coronata

This protocol is adapted for the rapid extraction of 20-hydroxyecdysone using ultrasonication.

-

Materials:

-

Dried and powdered Serratula coronata plant material.

-

70% Ethanol.

-

Ultrasonic bath or probe sonicator.

-

Extraction vessel.

-

Centrifuge.

-

-

Procedure:

-

Combine 10 g of the powdered plant material with 200 mL of 70% ethanol in a suitable extraction vessel.[16]

-

Place the vessel in an ultrasonic bath or use a probe sonicator to sonicate the mixture.

-

Following sonication, centrifuge the mixture to pellet the solid plant material.

-

Decant and collect the supernatant containing the extracted 20-hydroxyecdysone.

-

3.1.2. Leaching from Chenopodium quinoa Seeds

This method is effective for extracting 20-hydroxyecdysone from whole quinoa seeds.

-

Materials:

-

Intact Chenopodium quinoa seeds.

-

70% Ethanol.

-

Shaking incubator or water bath.

-

Filtration apparatus.

-

-

Procedure:

-

Combine quinoa seeds with 70% ethanol at a solvent-to-seed ratio of 5 mL/g.[12]

-

Incubate the mixture at 80°C for 4 hours with agitation.[12]

-

Separate the leachate from the seeds by filtration.

-

The resulting leachate contains the extracted 20-hydroxyecdysone and other soluble compounds. This method has been shown to release essentially all available 20HE from the seeds.[12][13]

-

Quantification of 20-Hydroxyecdysone by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of 20-hydroxyecdysone in plant extracts.

-

Chromatographic Conditions:

-

Column: Phenomenex, Kinetex® 5 µm C18, 100 Å, 150 x 4.6 mm.[17]

-

Column Temperature: 20°C.[17]

-

Mobile Phase A: Methanol:Acetonitrile (85:15, v/v).[17]

-

Mobile Phase B: 0.5% Acetic acid in HPLC-grade water.[17]

-

Flow Rate: 1 mL/min.[17]

-

Detector: UV at 245 nm.[17]

-

Injection Volume: 1 µL.[17]

-

Run Time: 16 min.[17]

-

-

Gradient Profile:

-

A linear gradient should be optimized to ensure proper separation of 20-hydroxyecdysone from other compounds in the extract.

-

-

Procedure:

-

Prepare a standard curve using a certified reference standard of 20-hydroxyecdysone at various concentrations.

-

Prepare the plant extract samples by dissolving them in a suitable solvent (e.g., methanol) and filtering through a 0.45 µm syringe filter.

-

Inject the standards and samples onto the HPLC system.

-

Identify the 20-hydroxyecdysone peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Quantify the amount of 20-hydroxyecdysone in the samples by comparing the peak area to the standard curve.

-

Visualizations

Anabolic Signaling Pathway of 20-Hydroxyecdysone

20-Hydroxyecdysone is understood to exert its anabolic effects in mammals, at least in part, through the activation of the PI3K/AKT/mTOR signaling pathway.[18][19][20] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Figure 1. Proposed anabolic signaling pathway of 20-hydroxyecdysone.

General Experimental Workflow for 20-Hydroxyecdysone Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of 20-hydroxyecdysone from plant sources.

Figure 2. General workflow for 20E extraction and analysis.

References

- 1. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of 20-hydroxyecdysone, a Major Phytoecdysteroid, in Ajuga Chamaecistus ssp. Tomentella Using High-Performance Liquid Chromatography | Traditional and Integrative Medicine [jtim.tums.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Quinoa seeds leach phytoecdysteroids and other compounds with anti-diabetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ecdysteroid Content and Therapeutic Activity in Elicited Spinach Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]

- 18. 20-Hydroxyecdysone Boosts Energy Production and Biosynthetic Processes in Non-Transformed Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 20-Hydroxyecdysone Boosts Energy Production and Biosynthetic Processes in Non-Transformed Mouse Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Biological role of hydroxyecdysone in arthropod development

An In-depth Technical Guide on the Biological Role of 20-Hydroxyecdysone in Arthropod Development

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Hydroxyecdysone (20E) is the principal steroid hormone in arthropods, acting as a master regulator of key developmental processes, most notably molting and metamorphosis. Its intricate synthesis and complex signaling cascades present significant opportunities for both fundamental biological research and the development of targeted pest control agents. This document provides a comprehensive overview of the biosynthesis, signaling mechanisms, and diverse biological functions of 20E. It details the canonical genomic pathway, mediated by the Ecdysone Receptor (EcR) and Ultraspiracle (USP) heterodimer, as well as emerging non-genomic pathways that initiate rapid cellular responses. Quantitative data on 20E titers are presented, alongside detailed protocols for essential experimental methodologies and visual diagrams of core pathways to facilitate a deeper understanding of its pivotal role in arthropod biology.

Introduction to 20-Hydroxyecdysone (20E)

Arthropod development is characterized by a series of distinct life stages, punctuated by molting (ecdysis), a process involving the shedding of the exoskeleton to accommodate growth. These developmental transitions are meticulously coordinated by hormonal signals. The primary orchestrator of these events is 20-hydroxyecdysone (20E), a polyhydroxylated steroid hormone.[1][2] Pulses of 20E trigger the major postembryonic developmental events, including larval molts and the dramatic transformation from larva to pupa and adult during metamorphosis.[3][4] Its profound influence extends to nearly every tissue, regulating cell proliferation, differentiation, and programmed cell death.[1][5] Understanding the molecular underpinnings of 20E action is crucial, not only for advancing developmental biology but also for identifying novel targets for insecticides that are highly selective for arthropods.[3][5]

Biosynthesis of 20-Hydroxyecdysone

Arthropods are incapable of de novo sterol synthesis and must obtain cholesterol or related phytosterols from their diet.[6][7] This dietary cholesterol is the precursor for the entire 20E biosynthetic pathway. The primary site of synthesis for the prohormone ecdysone is the prothoracic gland (in insects) or analogous structures.[6][7] The final conversion to the biologically active 20E occurs in peripheral tissues like the fat body and midgut.[7][8]

The biosynthesis pathway is a multi-step enzymatic cascade, largely driven by a series of cytochrome P450 monooxygenases (CYPs), famously known as the "Halloween genes" (e.g., Phantom, Disembodied, Shadow, and Shade).[6][8] The process can be divided into three key stages:

-

Initial Conversion: The pathway begins with the conversion of cholesterol to 7-dehydrocholesterol (7dC).[6]

-

The "Black Box": This term refers to a series of intermediate reactions that are not yet fully characterized.[6][9]

-

Terminal Hydroxylations: A sequence of hydroxylation steps, catalyzed by the Halloween gene products, converts the intermediate sterols into ecdysone. Ecdysone is then secreted into the hemolymph and transported to peripheral tissues, where the enzyme Shade (CYP314A1) catalyzes the final hydroxylation at the C-20 position to produce the active hormone, 20E.[8][10]

The entire process is tightly regulated, primarily by the Prothoracicotropic hormone (PTTH), a neuropeptide released from the brain that stimulates the prothoracic gland to produce ecdysone.[6]

The 20E Signaling Pathways

20E exerts its biological effects through two primary mechanisms: a well-characterized genomic pathway that directly alters gene expression and a more recently discovered non-genomic pathway that elicits rapid cellular responses.

Genomic Signaling: The Canonical Pathway

The classical 20E signaling pathway involves a nuclear receptor complex.[1] 20E diffuses into the cell and binds to its receptor, a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the arthropod homolog of the vertebrate retinoid X receptor (RXR).[3][4][11] This ligand-receptor binding event is a prerequisite for high-affinity DNA binding.[11]

The activated 20E-EcR/USP complex functions as a ligand-dependent transcription factor.[9] It binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the regulatory regions of target genes.[9][12] This binding initiates a transcriptional cascade:

-

Early Genes: The complex first activates a small set of "early" response genes, such as E74, E75, and Broad-Complex (BR-C).[1][9] These genes themselves encode transcription factors.

-

Late Genes: The protein products of the early genes then repress their own transcription and activate a large battery of "late" response genes.[13][14] These late genes are the ultimate effectors that carry out the physiological changes associated with molting and metamorphosis, such as the formation of a new cuticle.[13]

References

- 1. 20-Hydroxyecdysone-responsive microRNAs of insects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gonadal Ecdysteroidogenesis in Arthropoda: Occurrence and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional ecdysone receptor is the product of EcR and Ultraspiracle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Identification of 20-hydroxyecdysone late-response genes in the chitin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

The 20-Hydroxyecdysone Signaling Cascade: A Technical Guide to Core Mechanisms and Nuclear Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

The steroid hormone 20-hydroxyecdysone (20E) is a principal regulator of major developmental transitions in insects, including molting and metamorphosis. Its intricate signaling cascade, mediated by a heterodimeric nuclear receptor, presents a highly specific and potent target for the development of novel insecticides and offers a valuable model system for understanding steroid hormone action. This technical guide provides an in-depth overview of the 20E signaling pathway, focusing on its interaction with nuclear receptors, and furnishes detailed experimental protocols and quantitative data to support further research and development in this field.

Core Signaling Pathway

The canonical 20E signaling pathway is initiated when 20E, a metabolite of ecdysone, enters a target cell and binds to its nuclear receptor. This receptor is a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1] In the absence of its ligand, the EcR/USP complex is thought to be bound to DNA, repressing transcription.[2] Upon binding of 20E to the ligand-binding domain (LBD) of EcR, the receptor complex undergoes a conformational change, transforming it into a transcriptional activator.[1][3] High-affinity ligand binding is dependent on the heterodimerization of EcR and USP.[4][5]

The activated 20E-EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[6][7] This binding event triggers a transcriptional hierarchy. Initially, a small set of "early" genes, such as E74, E75, and the Broad-Complex, are induced.[7][8] These early genes are themselves transcription factors that, in turn, activate a larger battery of "late" genes responsible for executing the physiological and morphological changes associated with the developmental transition.[1]

The core 20-Hydroxyecdysone signaling pathway.

Quantitative Data

The precise regulation of the 20E signaling cascade is dependent on the concentration of the hormone and the binding affinities of the receptor complex. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of Ecdysteroids to the EcR/USP Heterodimer

| Insect Species | Receptor Complex | Ligand | Assay Type | Binding Affinity (Kd/Ki/EC50) | Reference |

| Drosophila melanogaster | DmEcR/DmUSP | Ponasterone A | Radioligand Binding | Kd = 0.4 nM | [9] |

| Bombyx mori | BmEcR/BmCF1 | 125I-iodoponasterone A | Radioligand Binding | Kd = 1.1 nM | [9] |

| Aedes aegypti | AaEcR-B | 20-Hydroxyecdysone | Transcript Analysis | Maximal activation at 10⁻⁸ M | [9] |

| Aedes aegypti | AaEcR-A | 20-Hydroxyecdysone | Transcript Analysis | Maximal activation at 10⁻⁶ M | [9] |

| Heliothis virescens | HvEcR/HvUSP | BYI09181 (DBH agonist) | X-ray Crystallography | High Affinity | [10] |

| Heliothis virescens | HvEcR/HvUSP | BYI08346 (imidazole agonist) | X-ray Crystallography | High Affinity | [10] |

| Anthonomus grandis | AgEcR | Methoxyfenozide (DBH agonist) | Transactivation Assay | EC50 = 5-45 µM | [11] |

| Anthonomus grandis | AgEcR | Tebufenozide (DBH agonist) | Transactivation Assay | EC50 = 5-45 µM | [11] |

Table 2: 20E-Induced Gene Expression

| Gene | Fold Induction (20E treatment) | Cell Line / Tissue | Insect Species | Reference |

| E93 | > 3-fold | Fat body | Bombyx mori | [8] |

| jar | Expression persists (control shuts off) | Amnioserosa | Drosophila melanogaster | [6] |

| zip | Ectopic expression induced | Epidermis | Drosophila melanogaster | [6] |

| Sgs3 | GFP fusion protein accumulation | Salivary gland | Drosophila melanogaster | [2] |

Experimental Protocols

Investigating the 20-hydroxyecdysone signaling cascade requires a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Protocol 1: Competitive Radioligand Binding Assay for EcR/USP

This assay determines the binding affinity of a ligand to the EcR/USP heterodimer by measuring its ability to compete with a radiolabeled ligand.

1. Receptor Preparation:

-

Co-express cDNAs for the desired EcR isoform and USP in a suitable system (e.g., Sf9 insect cells, E. coli).

-

Harvest the cells and prepare a crude protein extract or purify the receptor complex.

2. Binding Reaction:

-

In a microtiter plate, incubate a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Ponasterone A) with the receptor preparation.

-

Add increasing concentrations of the unlabeled competitor ligand (e.g., 20-hydroxyecdysone).

-

Allow the reaction to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 1-2 hours at 4°C).

3. Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the unbound ligand using a filter binding assay. The reaction mixture is passed through a glass fiber filter, which traps the receptor-ligand complex.

-

Wash the filter multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled ligand as a function of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[9]

Protocol 2: 20E-Responsive Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the EcR/USP complex in response to 20E or other ligands.

A typical workflow for a 20E-responsive luciferase reporter assay.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., Drosophila S2 cells or HEK293T cells) in 96-well plates.[12][13]

-

Co-transfect the cells with the following plasmids:

-

Expression plasmids for EcR and USP.

-

A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with one or more EcREs.

-

A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.[12]

-

2. Hormone Treatment:

-

After 24-48 hours post-transfection, replace the medium with fresh medium containing various concentrations of 20E or test compounds.

-

Include a vehicle control (e.g., DMSO or ethanol).

-

Incubate the cells for an additional 18-24 hours.[13]

3. Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer.[14][15]

-

Measure the Firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.[14][15]

4. Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the ligand concentration to generate a dose-response curve.

-

Calculate the EC50 value, the concentration of the ligand that produces 50% of the maximal response.

Protocol 3: Chromatin Immunoprecipitation sequencing (ChIP-seq) for EcR/USP Genome-Wide Binding Site Analysis

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a DNA-binding protein, such as the EcR/USP complex.

1. Cell/Tissue Cross-linking:

-

Treat cells or dissected tissues with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

-

Lyse the cells/tissues and isolate the nuclei.

-

Shear the chromatin into fragments of 200-600 bp by sonication.

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to EcR or USP.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification:

-

Purify the immunoprecipitated DNA using a DNA purification kit or phenol-chloroform extraction.

6. Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA.

-

Perform high-throughput sequencing of the DNA library.

7. Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched in the ChIP sample compared to a control sample (e.g., input DNA or IgG immunoprecipitation).

-

Perform motif analysis on the identified peaks to confirm the presence of EcREs.

-

Annotate the peaks to identify nearby genes that are potentially regulated by the EcR/USP complex.

Logical Relationship of Core Components

The 20-hydroxyecdysone signaling cascade is a tightly regulated process involving a series of molecular interactions. The logical flow of this pathway is essential for its proper function in orchestrating insect development.

Logical relationship of core components in 20E signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Discrete Pulses of Molting Hormone, 20-Hydroxyecdysone, During Late Larval Development of Drosophila melanogaster: Correlations With Changes in Gene Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. High-resolution mapping of transcription factor binding sites on native chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 20-hydroxyecdysone (20E) signaling regulates amnioserosa morphogenesis during Drosophila dorsal closure: EcR modulates gene expression in a complex with the AP-1 subunit, Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indomethacin and 20-hydroxyecdysone influence protein expression in a Spodoptera frugiperda nervous system cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 20-Hydroxyecdysone (20E) Primary Response Gene E93 Modulates 20E Signaling to Promote Bombyx Larval-Pupal Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eubopen.org [eubopen.org]

- 13. scispace.com [scispace.com]

- 14. library.opentrons.com [library.opentrons.com]

- 15. assaygenie.com [assaygenie.com]

Unveiling Ecdysone: A Technical Guide to its Discovery and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysone, a steroidal prohormone, and its active form, 20-hydroxyecdysone, are the principal molting hormones in arthropods, orchestrating critical developmental transitions such as molting and metamorphosis. First isolated from silkworm pupae, the elucidation of its structure and function has been a landmark in insect endocrinology. This technical guide provides an in-depth overview of the discovery and chemical characterization of ecdysone, tailored for researchers, scientists, and professionals in drug development. It details the experimental protocols for its isolation, purification, and analysis, presents quantitative data in a structured format, and illustrates key biological and experimental pathways through diagrams.

Discovery and Historical Context

The journey to understanding ecdysone began in the early 20th century with observations of the physiological changes in insects leading up to molting. In 1954, Adolf Butenandt and Peter Karlson successfully isolated a crystalline substance from a large quantity of silkworm pupae (Bombyx mori) that could induce molting.[1] They named this compound "ecdysone," derived from the Greek word "ecdysis," meaning "to strip off." The structural elucidation of ecdysone was a significant challenge and was only accomplished over a decade later.[1] It was later discovered that ecdysone itself is a prohormone, which is converted in peripheral tissues to the more biologically active form, 20-hydroxyecdysone (20E).[2]

Chemical Structure and Properties

Ecdysone is a steroid characterized by a C27 cholestane skeleton. Key structural features include a cis-fused A/B ring junction, an α,β-unsaturated ketone in the B ring, and multiple hydroxyl groups that contribute to its polarity.[3] The systematic IUPAC name for ecdysone is (22R)-2β,3β,14α,22,25-Pentahydroxy-5β-cholest-7-en-6-one.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for ecdysone and its active metabolite, 20-hydroxyecdysone.

| Property | Ecdysone | 20-Hydroxyecdysone (Ecdysterone) | Reference |

| Molecular Formula | C27H44O6 | C27H44O7 | [4] |

| Molar Mass | 464.64 g/mol | 480.64 g/mol | [5] |

| Melting Point | 243-245 °C | 240-243 °C | [3] |

| UV max (in MeOH) | 242 nm | 242 nm | [6] |

| Mass (m/z) [M+H]+ | 465 | 481 | [5] |

| Mass (m/z) [M-H]- | 463 | 479 | [5] |

Experimental Protocols

Isolation and Purification of Ecdysteroids

The isolation of ecdysteroids from biological sources, such as insect pupae or phytoecdysteroid-containing plants, involves a multi-step process to separate them from a complex mixture of other compounds.[7][8]

Protocol:

-

Extraction:

-

Homogenize the biological material (e.g., 500g of silkworm pupae) in a blender with a solvent such as 70% methanol or ethanol.

-

Perform multiple rounds of extraction to ensure complete recovery of the ecdysteroids.

-

Pool the extracts and filter to remove solid debris.

-

-

Solvent Partitioning:

-

Concentrate the extract under reduced pressure.

-

Perform liquid-liquid partitioning of the aqueous extract against a non-polar solvent like hexane to remove lipids and other non-polar compounds.

-

-

Column Chromatography:

-

Subject the polar fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase.

-

Elute with a gradient of increasing polarity, for example, a step gradient of methanol in dichloromethane.[3]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the ecdysteroid-containing fractions using HPLC.

-

A typical system would employ a C18 column with a mobile phase consisting of a gradient of methanol and water.[6]

-

Monitor the elution profile at 242 nm, the characteristic UV absorbance maximum for the enone chromophore of ecdysteroids.[6]

-

Chemical Characterization Techniques

NMR spectroscopy is a powerful tool for the structural elucidation of ecdysteroids. Both 1H and 13C NMR are used to determine the connectivity and stereochemistry of the molecule.

Methodology:

-

Sample Preparation: Dissolve a purified sample of the ecdysteroid (typically 1-5 mg) in a deuterated solvent such as deuterated methanol (CD3OD) or pyridine-d5.

-

Data Acquisition: Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.[9][10]

Table of Characteristic 1H and 13C NMR Chemical Shifts for 20-Hydroxyecdysone (in CD3OD):

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Reference |

| 3 | 3.98 (ddd) | 68.5 | [11] |

| 7 | 5.80 (d) | 122.2 | [11] |

| 18 (CH3) | 0.91 (s) | 17.5 | [11] |

| 21 (CH3) | 1.19 (s) | 21.5 | [11] |

| 26 (CH3) | 1.20 (s) | 29.5 | [11] |

| 27 (CH3) | 1.20 (s) | 29.5 | [11] |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of ecdysteroids, aiding in their identification and structural confirmation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures.[12][13]

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.[14]

Table of Characteristic Mass Spectrometry Data for Ecdysteroids:

| Ecdysteroid | Ionization Mode | [M+H]+ (m/z) | [M-H]- (m/z) | Key Fragment Ions (m/z) | Reference |

| Ecdysone | ESI | 465.3 | 463.3 | 347, 329, 301 | [15] |

| 20-Hydroxyecdysone | ESI | 481.3 | 479.3 | 463, 445, 347, 301 | [5][16] |

X-ray crystallography provides the definitive three-dimensional structure of a molecule. This technique has been instrumental in confirming the absolute stereochemistry of ecdysone and its analogs.[17]

Methodology:

-

Crystallization: Grow single crystals of the purified ecdysteroid from a suitable solvent system. This is often the most challenging step.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Signaling Pathway and Experimental Workflows

Ecdysone Signaling Pathway

Ecdysone exerts its effects by binding to a nuclear receptor complex. This complex consists of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), a homolog of the vertebrate Retinoid X Receptor (RXR).[18][19] In the absence of the hormone, the EcR/USP heterodimer is typically bound to DNA and represses transcription.[19] Upon binding of 20-hydroxyecdysone to EcR, the complex undergoes a conformational change, leading to the recruitment of coactivators and the activation of target gene transcription.[19][20] This initiates a cascade of gene expression that drives the molting process.

Caption: Ecdysone signaling pathway in a target cell.

Experimental Workflow for Ecdysone Analysis

The analysis of ecdysone from a biological sample follows a structured workflow, from sample preparation to data interpretation.

Caption: A typical experimental workflow for the isolation and characterization of ecdysone.

Conclusion

The discovery and chemical characterization of ecdysone have been pivotal in advancing our understanding of insect physiology and development. The methodologies established for its isolation, purification, and structural elucidation have laid the groundwork for the broader field of steroid hormone research. For professionals in drug development, a thorough understanding of ecdysone's structure, properties, and signaling pathway is crucial for the rational design of novel insecticides that target the ecdysone receptor, as well as for exploring the potential pharmacological applications of ecdysteroids in other areas. This guide provides a foundational technical overview to support these research and development endeavors.

References

- 1. Ecdysteroids [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ecdysone - Wikipedia [en.wikipedia.org]

- 5. japer.in [japer.in]

- 6. phytojournal.com [phytojournal.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. 13C-NMR assignments of some insect molting hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The X-ray structure of a hemipteran ecdysone receptor ligand-binding domain: comparison with a lepidopteran ecdysone receptor ligand-binding domain and implications for insecticide design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.biologists.com [journals.biologists.com]

The Ecdysone Receptor (EcR) and Ultraspiracle (USP) Heterodimer: A Core Regulatory Complex in Insect Development and a Target for Novel Insecticides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ecdysone Receptor (EcR) and Ultraspiracle (USP) are two nuclear receptors that form a functional heterodimer, which acts as the central mediator of the steroid hormone 20-hydroxyecdysone (20E) signaling in insects. This signaling pathway governs critical developmental processes, including molting and metamorphosis, making the EcR-USP complex a prime target for the development of species-specific and environmentally benign insecticides. This technical guide provides a comprehensive overview of the EcR-USP heterodimer, detailing its structure, the mechanism of heterodimerization, its interaction with DNA and ligands, and the downstream signaling cascade. Furthermore, this guide presents detailed protocols for key experimental techniques used to study this complex and summarizes quantitative data on ligand and DNA binding affinities.

Introduction to the EcR-USP Heterodimer

The functional ecdysone receptor is a non-covalent heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP)[1][2]. USP is the insect ortholog of the vertebrate Retinoid X Receptor (RXR)[1]. This heterodimeric complex is a ligand-activated transcription factor that regulates the expression of a cascade of genes responsible for orchestrating major developmental transitions in insects[3][4].

Both EcR and USP are members of the nuclear receptor superfamily and share a conserved domain architecture:

-

A/B Domain (N-terminal Domain): This region is highly variable in sequence and is involved in ligand-independent transcriptional activation (Activation Function-1, AF-1). Different isoforms of EcR, arising from alternative splicing, differ primarily in this domain, contributing to tissue- and stage-specific responses to ecdysone[5].

-

C Domain (DNA-Binding Domain, DBD): This is a highly conserved domain containing two zinc fingers that recognize and bind to specific DNA sequences known as Ecdysone Response Elements (EcREs)[1].

-

D Domain (Hinge Region): A flexible linker region that connects the DBD and LBD.

-

E Domain (Ligand-Binding Domain, LBD): This domain is responsible for binding to the ecdysone ligand. High-affinity ligand binding generally requires the heterodimerization of EcR with USP[1][3]. This domain also contains the ligand-dependent activation function (AF-2).

Heterodimerization of EcR and USP is crucial for both high-affinity ligand binding and efficient DNA binding[2][3]. The complex recognizes and binds to EcREs in the promoter regions of target genes, thereby modulating their transcription.

The Ecdysone Signaling Pathway

The ecdysone signaling pathway is a hierarchical transcriptional cascade initiated by the binding of 20E to the EcR-USP heterodimer. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of early-response genes. The protein products of these early genes, which are themselves transcription factors, then activate a larger set of late-response genes, while also repressing their own expression. This cascade ultimately results in the profound cellular and physiological changes observed during molting and metamorphosis.

Quantitative Data

Ligand Binding Affinities

The binding affinity of various ecdysteroids and synthetic agonists to the EcR-USP heterodimer is a critical parameter for understanding their biological activity and for the development of insecticides. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating higher affinity.

| Ligand | Insect Species | Receptor Isoforms | Kd (nM) | Reference |

| Ponasterone A | Drosophila melanogaster | EcRA/USP | 1.5 ± 0.3 | [6] |

| Ponasterone A | Drosophila melanogaster | EcRB1/USP | 1.3 ± 0.2 | [6] |

| Ponasterone A | Drosophila melanogaster | EcRB2/USP | 1.6 ± 0.4 | [6] |

DNA Binding Affinities

The EcR-USP heterodimer binds to various configurations of Ecdysone Response Elements (EcREs). Natural EcREs are often imperfect palindromes. However, the complex can also bind to direct repeats (DRs) of the consensus half-site AGGTCA separated by a variable number of nucleotides (DRn, where n is the number of spacing nucleotides). The affinity of the heterodimer for these different elements can vary.

| Ecdysone Response Element (EcRE) Type | Sequence Example (Half-sites underlined) | Relative Binding Affinity | Reference |

| Palindromic (hsp27 EcRE) | AGGTCATGTGA CCT | High | [7] |

| Direct Repeat (DR-1) | AGGTCAAAGGTCA | Varies by species and conditions | [7] |

| Direct Repeat (DR-4) | AGGTCAAAAAAGGTCA | Varies by species and conditions | [7] |

| Inverted Repeat (IR-1) | AGGTCATTGACCT | High | [8][9] |

Key Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for EcR-USP Interaction

The yeast two-hybrid system is a powerful genetic method to identify and characterize protein-protein interactions.

This assay relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the two proteins of interest (e.g., EcR and USP) are expressed as fusion proteins with the BD and AD, respectively. If EcR and USP interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ or HIS3), allowing for a measurable output.

-

Plasmid Construction:

-

Clone the full-length coding sequence of EcR into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.

-

Clone the full-length coding sequence of USP into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain.

-

-

Yeast Transformation:

-

Prepare competent yeast cells (e.g., Saccharomyces cerevisiae strain AH109) using the lithium acetate method.

-

Co-transform the competent yeast cells with the bait (pGBKT7-EcR) and prey (pGADT7-USP) plasmids. Include appropriate positive and negative controls[10].

-

-

Selection and Interaction Assay:

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

-

To assay for interaction, replica-plate the colonies onto SD medium that also lacks histidine (SD/-Trp/-Leu/-His). The ability to grow on this medium indicates an interaction, as the HIS3 reporter gene is activated.

-

For a quantitative or more stringent assay, perform a β-galactosidase filter lift assay to detect the expression of the lacZ reporter gene.

-

-

Ligand-Dependent Interaction:

-

To test for ligand-dependent interactions, supplement the selective media with 20-hydroxyecdysone or other ecdysteroid analogs at appropriate concentrations (e.g., 1-10 µM)[11]. Compare the growth and reporter gene activity in the presence and absence of the ligand.

-

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA, or gel shift assay, is a common technique to study protein-DNA interactions.

This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment, resulting in a "shift" in the position of the DNA band.

-

Probe Preparation:

-

Protein Expression and Purification:

-

Express and purify recombinant EcR and USP proteins, for example, using an E. coli expression system followed by affinity chromatography.

-

-

Binding Reaction:

-

In a final volume of 20 µL, combine the following in order:

-